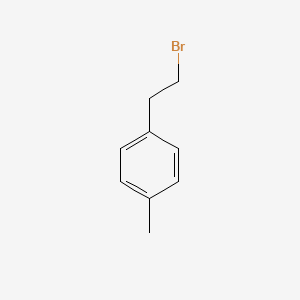

1-(2-Bromoethyl)-4-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZCKSJRRRXZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341156 | |

| Record name | 4-Methylphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6529-51-7 | |

| Record name | 4-Methylphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methylbenzene: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-Bromoethyl)-4-methylbenzene, also known by synonyms such as 4-methylphenethyl bromide and p-(2-bromoethyl)toluene, is a substituted aromatic alkyl halide of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its molecular structure, featuring a p-substituted toluene ring connected to a primary bromoethyl group, provides a versatile scaffold for chemical modification. The CAS Registry Number for this compound is 6529-51-7 .[1][2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It will detail the compound's physicochemical properties, outline a robust synthetic protocol, explore its chemical reactivity with mechanistic insight, discuss its applications as a key building block, and provide essential safety and handling information. The strategic importance of this molecule lies in its ability to introduce the 4-methylphenethyl moiety into larger, more complex structures, a common motif in pharmacologically active compounds.[4][5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below. The compound presents as a liquid at room temperature.[1][6]

| Property | Value | Source(s) |

| CAS Number | 6529-51-7 | [1][2][3][6] |

| Molecular Formula | C₉H₁₁Br | [1][2][7][8] |

| Molecular Weight | 199.09 g/mol | [1][2][7][8] |

| Appearance | Liquid | [1] |

| Boiling Point | 100-101 °C @ 9 mmHg | [6][7] |

| Density | 1.306 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.550 | [6][7] |

| Flash Point | 110 °C (230 °F) - closed cup | [6][7] |

| InChI Key | IAZCKSJRRRXZEY-UHFFFAOYSA-N | [2][6] |

Synthesis and Reactivity

Synthetic Approach: Bromination of 2-(p-Tolyl)ethanol

The most direct and reliable method for synthesizing this compound is via the nucleophilic substitution of the corresponding primary alcohol, 2-(p-tolyl)ethanol (also known as 4-methylphenethyl alcohol).[4][9] Reagents like phosphorus tribromide (PBr₃) are exceptionally well-suited for this transformation.[2][10][11]

The rationale for choosing PBr₃ over other brominating agents, such as concentrated hydrobromic acid (HBr), is twofold. First, PBr₃ provides milder reaction conditions and avoids the strongly acidic environment of HBr, which can lead to side reactions. Second, and more importantly, the mechanism of action with PBr₃ on primary alcohols proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) pathway, which reliably prevents carbocation rearrangements that can occur under Sₙ1 conditions.[2][11] The alcohol's hydroxyl group is a poor leaving group, but its reaction with PBr₃ converts it into an excellent phosphite leaving group, facilitating a backside attack by the bromide ion.[12]

Workflow for Synthesis of this compound

Caption: A typical experimental workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Substitution

The primary locus of reactivity for this compound is the electrophilic carbon atom bonded to the bromine. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions.[1] In this mechanism, a nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), leading to a concerted displacement of the bromide leaving group.[2]

This reactivity makes it a valuable electrophile for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, enabling the straightforward attachment of the 4-methylphenethyl group to a wide range of molecular scaffolds.

Mechanism of Sₙ2 Reaction

Caption: The concerted Sₙ2 mechanism for nucleophilic substitution on this compound.

Applications in Research and Drug Development

While organic synthesis is often a rate-limiting factor in drug discovery, the use of versatile building blocks like this compound can significantly accelerate the process.[13] This reagent is an ideal precursor for introducing the 4-methylphenethyl group, which can be a critical pharmacophore or a modifying group to optimize a lead compound's properties.

The value of this moiety in medicinal chemistry stems from several factors:

-

Lipophilicity Modulation : The tolyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability : The ethyl linker and the methyl group can influence how a drug is metabolized, potentially blocking sites of oxidation and increasing the drug's half-life.

-

Scaffold for Further Functionalization : The aromatic ring can be further modified through electrophilic aromatic substitution if required in later synthetic steps.

Its application spans the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[14] For example, it can be reacted with amines, phenols, thiols, or carbanions to construct the core structures of diverse molecular classes, contributing to the development of novel therapeutics.[4][15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards : The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[6]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon) as it may be moisture-sensitive.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[6][10]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Detailed Experimental Protocol

Synthesis of this compound from 2-(p-Tolyl)ethanol

This protocol describes a standard laboratory procedure for the conversion of a primary alcohol to the corresponding alkyl bromide using phosphorus tribromide.

Materials and Equipment:

-

2-(p-Tolyl)ethanol (1.0 eq)

-

Phosphorus tribromide (PBr₃, 0.4 eq)

-

Anhydrous diethyl ether

-

Pyridine (optional, 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup : Under an inert atmosphere (nitrogen or argon), charge a dry round-bottom flask equipped with a magnetic stir bar with 2-(p-tolyl)ethanol (1.0 eq) and anhydrous diethyl ether (approx. 5 mL per gram of alcohol). If desired, add a small amount of pyridine (0.1 eq) to scavenge the HBr byproduct.

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of PBr₃ : Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 10 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice or cold water.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing : Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

References

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Available at: [Link]

-

PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

-

PBr3 Reaction. BYJU'S. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. Available at: [Link]

-

Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing? BLOOM TECH. Available at: [Link]

-

What Happens When You Add PBr3 to an Alcohol? YouTube. Available at: [Link]

-

What happens when ethanol reacts withPBr3. EMBIBE. Available at: [Link]

-

What is the mechanism for ethanol reaction with PBr3? Quora. Available at: [Link]

-

What are common reactions involving (2-Bromoethyl)benzene? Knowledge - Bloom Tech. Available at: [Link]

-

Organic synthesis toward small-molecule probes and drugs. PMC - PubMed Central. Available at: [Link]

-

Organic synthesis provides opportunities to transform drug discovery. PubMed. Available at: [Link]

-

4-Methylphenethyl bromide | C9H11Br | CID 570680. PubChem - NIH. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. 2-Bromo-1-(4-methylphenyl)ethan-1-ol | C9H11BrO | CID 15323920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(p-Tolyl)ethanol | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Methylphenethyl bromide 97 6529-51-7 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. 4-METHOXYPHENETHYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(p-Tolyl)ethanol | 699-02-5 | TCI EUROPE N.V. [tcichemicals.com]

- 10. embibe.com [embibe.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 1H NMR spectrum [chemicalbook.com]

- 15. Organic synthesis toward small-molecule probes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(2-Bromoethyl)-4-methylbenzene

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(2-Bromoethyl)-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its physical and chemical properties, spectroscopic profile, synthesis, and primary applications, particularly within the pharmaceutical and chemical research sectors. As a versatile bifunctional molecule, its utility stems from the reactivity of the bromoethyl group, which is amenable to nucleophilic substitution, and the influence of the tolyl moiety on the aromatic ring's chemistry. This guide is intended for researchers, chemists, and professionals in drug development who utilize halogenated aromatic compounds as foundational building blocks in multi-step synthesis.

Compound Identification and Nomenclature

Proper identification is critical for regulatory compliance and scientific accuracy. This compound is known by several synonyms, reflecting its structure as a toluene derivative.

-

IUPAC Name : this compound[1]

-

Common Synonyms : 4-Methylphenethyl bromide, p-(2-Bromoethyl)toluene, 4-(2-Bromoethyl)toluene[1][2][3]

-

Canonical SMILES : CC1=CC=C(C=C1)CCBr[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[6] Its non-polar nature, conferred by the aromatic ring and alkyl chain, renders it relatively insoluble in water but highly soluble in common organic solvents such as ethers, halogenated hydrocarbons, and aromatic hydrocarbons.[6]

Table 1: Summary of Physical Properties

| Property | Value | Reference |

| Appearance | Liquid | [3] |

| Boiling Point | 100-101 °C @ 9 mmHg | [2] |

| Density | 1.306 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.550 | [2] |

| Flash Point | 230 °F (110 °C) | [2] |

Chemical Profile and Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its two main structural components: the aliphatic bromoethyl chain and the activated aromatic ring.

Reactivity of the Bromoethyl Group

The primary site of reactivity is the carbon-bromine bond of the ethyl chain. Bromine is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows the compound to serve as a versatile electrophile for introducing the 4-methylphenethyl group into a wide array of molecules.[6][7] This reaction is a cornerstone of its application in building complex molecular frameworks.

Common nucleophilic substitution reactions include:

-

Alkylation : Reaction with carbanions, enolates, or organometallic reagents.

-

Amination : Reaction with ammonia or primary/secondary amines to form corresponding phenethylamines.

-

Etherification : Reaction with alkoxides or phenoxides.

-

Cyanation : Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Caption: General workflow of a nucleophilic substitution reaction.

Reactivity of the Aromatic Ring

The methyl group attached to the benzene ring is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS).[8] Because the para position is already occupied by the bromoethyl group, incoming electrophiles will primarily add to the two equivalent ortho positions (2 and 6 positions). The methyl group's electron-donating nature makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[8][9]

Synthesis and Purification Protocol

A standard laboratory-scale synthesis involves the bromination of the corresponding alcohol, 2-(4-methylphenyl)ethanol. The following protocol is adapted from a similar procedure for the synthesis of (2-bromoethyl)benzene.[10]

Principle

The hydroxyl group of 2-(4-methylphenyl)ethanol is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water). The bromide ion (from HBr) then displaces the water molecule via a nucleophilic substitution reaction.

Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 mole of 2-(4-methylphenyl)ethanol.

-

Acid Addition : Cool the flask in an ice bath and slowly add 0.5 moles of concentrated sulfuric acid with continuous stirring.

-

Bromination : Slowly add 1.25 moles of 48% hydrobromic acid to the cooled mixture.

-

Reflux : Remove the ice bath and heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, transfer the mixture to a separatory funnel. If a solid is present, add water to dissolve it. The organic layer containing the product will separate.

-

Purification :

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

-

Final Distillation : Purify the crude product by vacuum distillation to yield pure this compound.[10]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. The following spectroscopic methods are standard for characterization.

Caption: Standard workflow for synthesis and characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly diagnostic. Expected signals include:

-

A singlet at ~2.3 ppm (3H) for the methyl (-CH₃) protons.

-

A triplet at ~3.1-3.3 ppm (2H) for the methylene group adjacent to the aromatic ring (-Ar-CH₂-).

-

A triplet at ~3.5-3.7 ppm (2H) for the methylene group attached to the bromine (-CH₂-Br).

-

A pair of doublets in the aromatic region (~7.1-7.3 ppm, 4H total) characteristic of a 1,4-disubstituted (para) benzene ring.

-

-

Infrared (IR) Spectroscopy : Key absorption bands would include:

-

~3000-2850 cm⁻¹ for C-H stretching (aliphatic and aromatic).

-

~1615 and ~1510 cm⁻¹ for C=C stretching of the aromatic ring.

-

~600-500 cm⁻¹ for the C-Br stretching vibration.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion (M⁺) peak at m/z 198 and an M+2 peak at m/z 200 will have nearly equal intensities (approximately 1:1 ratio), confirming the presence of one bromine atom.[1]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and materials science.[11][12] Its primary role is to introduce the 4-methylphenethyl scaffold into target molecules.

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[7][13] Its structure is a precursor for certain classes of antidepressants, antihistamines, and beta-blockers.[7] The phenethyl moiety is a common pharmacophore in drugs targeting the central nervous system.[14]

-

Antimicrobial Agents : Research has shown its use in the synthesis of β-peptidomimetics, which are molecules that mimic natural peptides and can exhibit potent antimicrobial activity with high enzymatic stability.[11]

-

Structure-Activity Relationship (SAR) Studies : In drug discovery, chemists use this reagent to create libraries of analog compounds. By systematically modifying a lead molecule with the 4-methylphenethyl group, researchers can probe how this structural change affects the compound's biological activity and optimize its efficacy and safety profile.[7]

-

Materials Science : The compound is also used as a precursor for developing novel organic compounds and functional materials.[12]

Safety and Handling

As with many alkyl halides, this compound requires careful handling.

-

Hazards : It is harmful if swallowed and causes skin and serious eye irritation.[1][15] It may also cause respiratory irritation.

-

Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] Avoid inhalation of vapors and direct contact with skin and eyes.[16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[15][17]

References

-

1-(Bromomethyl)-2-ethyl-4-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

4-Methylphenethyl bromide. (n.d.). PubChem. Retrieved from [Link]

-

Benzene, 1-(2-bromoethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-(2-bromoethyl)-4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-(2-bromoethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Exploring the Applications of (2-Bromoethyl)benzene in Pharmaceuticals and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing? (2024). BLOOM TECH. Retrieved from [Link]

-

What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? (2024). Knowledge. Retrieved from [Link]

-

Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-(2-bromoethyl)-4-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzene, 1-(bromomethyl)-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Bromo-4-ethyl-2-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Cas 33458-08-1, Benzene, 1-(1,2-dibromoethyl). (n.d.). LookChem. Retrieved from [Link]

-

Preparation of (2-bromoethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

-

What Are The Physical And Chemical Properties Of Toluene? (2025). Chemistry For Everyone. Retrieved from [Link]

- Process for producing 1-bromo-4-phenylbutane. (2000). Google Patents.

-

Toluene. (n.d.). PubChem. Retrieved from [Link]

-

Toluene Solvent Properties. (n.d.). Gaylord Chemical. Retrieved from [Link]

-

Toluene. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. 4-Methylphenethyl bromide | C9H11Br | CID 570680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE CAS#: [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6529-51-7|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE [chemicalbook.com]

- 6. CAS 24344-85-2: Benzene, 1-(1-bromoethyl)-4-methyl- [cymitquimica.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Toluene - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 12. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. bloomtechz.com [bloomtechz.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.es [fishersci.es]

Spectroscopic Profile of 1-(2-Bromoethyl)-4-methylbenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-bromoethyl)-4-methylbenzene, a key intermediate in various organic syntheses. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the empirical validation of this compound's identity and purity.

Introduction: Chemical Identity and Structural Framework

This compound, also known by its synonyms 4-methylphenethyl bromide and p-(2-bromoethyl)toluene, is an aromatic halide with the chemical formula C₉H₁₁Br.[1] Its molecular structure consists of a toluene core substituted with a 2-bromoethyl group at the para position. This arrangement of a flexible ethyl bromide side chain and a rigid aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization in complex reaction mixtures.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6529-51-7[1][2] |

| Molecular Formula | C₉H₁₁Br[1] |

| Molecular Weight | 199.09 g/mol [3] |

| InChI Key | IAZCKSJRRRXZEY-UHFFFAOYSA-N[1] |

The following sections will delve into the detailed analysis of the NMR, IR, and MS data, providing both the expected spectral features and the underlying chemical principles that govern them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the methyl group protons. The expected chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are as follows:

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₃) | These aromatic protons are shielded by the electron-donating methyl group, resulting in an upfield shift compared to unsubstituted benzene. The ortho coupling to the adjacent aromatic protons leads to a doublet. |

| ~ 7.00 | d, J ≈ 8 Hz | 2H | Ar-H (meta to CH₃) | These protons are also influenced by the methyl group and show a similar chemical shift and coupling pattern to the other aromatic protons in the para-substituted ring. |

| ~ 3.55 | t, J ≈ 7 Hz | 2H | -CH₂-Br | The methylene protons adjacent to the electronegative bromine atom are significantly deshielded, causing a downfield shift. The coupling to the adjacent methylene group results in a triplet. |

| ~ 3.15 | t, J ≈ 7 Hz | 2H | Ar-CH₂- | These benzylic protons are deshielded by the aromatic ring. They are coupled to the adjacent methylene group, resulting in a triplet. |

| ~ 2.30 | s | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment and appear as a singlet due to the absence of adjacent protons. |

Experimental Workflow for ¹H NMR Acquisition:

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment | Rationale |

| ~ 138 | C-Ar (quaternary, attached to CH₃) | The presence of the electron-donating methyl group influences the chemical shift of this quaternary carbon. |

| ~ 136 | C-Ar (quaternary, attached to CH₂CH₂Br) | The attachment of the ethyl bromide group affects the electronic environment of this quaternary carbon. |

| ~ 129 | CH-Ar | Aromatic methine carbons. |

| ~ 128 | CH-Ar | Aromatic methine carbons. |

| ~ 39 | Ar-CH₂- | The benzylic carbon is deshielded by the aromatic ring. |

| ~ 33 | -CH₂-Br | The carbon atom directly bonded to the electronegative bromine is significantly deshielded. |

| ~ 21 | Ar-CH₃ | The aliphatic carbon of the methyl group is highly shielded. |

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit absorptions corresponding to C-H stretching and bending, C=C stretching of the aromatic ring, and the C-Br stretching.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2980-2850 | Medium | Aliphatic C-H | Stretching |

| 1620-1580 | Medium-Weak | Aromatic C=C | Stretching |

| 1520-1480 | Medium | Aromatic C=C | Stretching |

| ~ 820 | Strong | p-disubstituted benzene C-H | Out-of-plane bending |

| 650-550 | Medium-Strong | C-Br | Stretching |

The presence of a strong band around 820 cm⁻¹ is particularly diagnostic for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature of bromine-containing compounds is the presence of two isotopic peaks for the molecular ion, M⁺ and (M+2)⁺, in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 198/200 | [C₉H₁₁Br]⁺ | Molecular ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of Br radical |

| 105 | [C₈H₉]⁺ | Benzylic cleavage, loss of CH₂Br radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives |

Fragmentation Pathway Diagram:

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a robust and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environments of the protons and carbons, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a foundational reference for scientists working with this versatile chemical intermediate.

References

-

PubChem. 4-Methylphenethyl bromide. [Link]

Sources

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

1-(2-Bromoethyl)-4-methylbenzene, also known by synonyms such as 4-Methylphenethyl bromide and p-(2-Bromoethyl)toluene, is an organobromine compound.[1][2] Its structure features a benzene ring substituted with a methyl group and a 2-bromoethyl group at the para position (positions 1 and 4, respectively).

The IUPAC name for this compound is This compound .[2] The presence of the bromoethyl group makes it a valuable intermediate for introducing the 4-methylphenethyl moiety into various molecular frameworks through nucleophilic substitution reactions.

Molecular Formula: C₉H₁₁Br[1][2][3][4]

Molecular Weight: 199.09 g/mol [1][2][3][4]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Boiling Point | 100-101 °C at 9 mm Hg | [3] |

| Density | 1.306 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.550 | [3] |

| Solubility | Insoluble in water, soluble in organic solvents.[5] |

Synthesis and Reactivity

Synthesis:

A common laboratory-scale synthesis of similar bromoethylbenzene derivatives involves the reaction of the corresponding alcohol with a brominating agent. For instance, (2-bromoethyl)benzene can be prepared by treating 2-phenylethanol with hydrogen bromide in the presence of sulfuric acid.[6] This reaction proceeds via an SN2 mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.

An alternative approach for related compounds is the anti-Markovnikov addition of hydrogen bromide to a styrene derivative, often initiated by peroxides or UV light.[7]

Caption: Simplified synthesis pathway.

Reactivity:

The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a wide range of substitution reactions to introduce various functional groups.

Common reactions include:

-

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alkoxides, and cyanides to form new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8]

-

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

Applications in Research and Drug Development

This compound and its analogs are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[9][10] The phenethyl moiety is a common structural motif in a variety of biologically active compounds.

Role as a Pharmaceutical Intermediate:

This class of compounds serves as a crucial building block in the synthesis of various medicinal compounds.[9] The bromoethyl group provides a reactive handle for chemists to elaborate the molecular structure, which is a key strategy in the early stages of drug discovery and development.[10] By reacting it with different nucleophiles, a diverse library of compounds can be generated for biological screening.

For example, derivatives of (2-bromoethyl)benzene are used in the synthesis of certain antidepressants, antihistamines, and beta-blockers.[8] They are also employed in the production of antimicrobial agents and non-steroidal anti-inflammatory drugs (NSAIDs).[7][10] The ability to introduce the phenethyl group is often critical for achieving the desired pharmacological activity.

Safety, Handling, and Storage

Safety Precautions:

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[11] In case of inadequate ventilation, wear respiratory protection.

-

Handling: Handle in a well-ventilated area or in a fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.[11]

First Aid Measures:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] It is recommended to handle and store the contents under an inert atmosphere, such as nitrogen, as it may be moisture-sensitive.[12]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol provides a general procedure for a nucleophilic substitution reaction using this compound as the substrate.

Objective: To synthesize 1-(2-azidoethyl)-4-methylbenzene.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Addition of Nucleophile: Add sodium azide (1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-azidoethyl)-4-methylbenzene.

Self-Validation: The success of the synthesis can be validated through spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the presence of the azido group and the disappearance of the bromoethyl starting material.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its defined structure and predictable reactivity make it an essential tool for researchers and professionals in drug development and other areas of chemical science. A thorough understanding of its properties, synthesis, and safe handling is paramount to its effective and responsible use in the laboratory and in industrial applications.

References

-

1-(Bromomethyl)-2-ethyl-4-methylbenzene | C10H13Br | CID 91883838. PubChem. Available at: [Link]

-

Material Safety Data Sheet. ABX GmbH. Available at: [Link]

-

1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187. PubChem. Available at: [Link]

-

1-(1-Bromoethyl)-4-methylbenzene | C9H11Br | CID 11030815. PubChem. Available at: [Link]

-

Exploring the Applications of (2-Bromoethyl)benzene in Pharmaceuticals and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. Knowledge. Available at: [Link]

-

4-Methylphenethyl bromide | C9H11Br | CID 570680. PubChem. Available at: [Link]

-

Benzene, 1-(2-bromoethyl)-4-nitro-. NIST WebBook. Available at: [Link]

-

(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Stanford Chemicals. Available at: [Link]

-

Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing?. BLOOM TECH. Available at: [Link]

-

Preparation of (2-bromoethyl)benzene. PrepChem.com. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Methylphenethyl bromide | C9H11Br | CID 570680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE CAS#: [amp.chemicalbook.com]

- 4. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE [chemicalbook.com]

- 5. CAS 24344-85-2: Benzene, 1-(1-bromoethyl)-4-methyl- [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. nbinno.com [nbinno.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.es [fishersci.es]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of 1-(2-Bromoethyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-(2-Bromoethyl)-4-methylbenzene (CAS No. 6529-51-7), a key reagent in various synthetic applications. As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Identification and Hazard Analysis

This compound, also known as 4-methylphenethyl bromide, is an aromatic hydrocarbon containing a bromine substituent.[1][2] Its molecular structure dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for designing appropriate experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | [1][2][3] |

| Molecular Weight | 199.09 g/mol | [1][3] |

| Boiling Point | 100-101 °C at 9 mm Hg | [3] |

| Density | 1.306 g/mL at 25 °C | [3] |

| Flash Point | 230 °F (110 °C) | [3] |

| Refractive Index | n20/D 1.550 | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] The primary hazards associated with this compound are summarized by the following GHS hazard statements:

The following DOT script visualizes the logical relationship between the compound and its primary hazards.

Caption: Primary Hazard Classifications for this compound.

Exposure Controls and Personal Protection

Given the identified hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure. The following table outlines the required PPE for handling this chemical.

| Protection Type | Specific Equipment | Standard/Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[10][11] | ANSI Z87.1 or equivalent.[12] | To protect against splashes and eye irritation. |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good option).[13] A lab coat or chemical-resistant suit.[9][12] | Follow manufacturer's specifications for breakthrough time. | To prevent skin contact and irritation. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if engineering controls are insufficient or during spill cleanup. | Follow OSHA respirator regulations (29 CFR 1910.134). | To prevent respiratory tract irritation. |

The following DOT script illustrates the workflow for selecting and using PPE.

Caption: Workflow for Personal Protective Equipment (PPE) Usage.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and that a chemical fume hood is operational.[9]

-

Dispensing: Avoid breathing vapors or mist.[9] Dispense the liquid carefully to avoid splashing.

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[6]

-

Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[6][9] Decontaminate all work surfaces and equipment.

Storage Conditions

-

Container: Store in a tightly closed, suitable container.[6][14]

-

Environment: Keep the container in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[16]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[15] If skin irritation persists, seek medical attention.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][16] If not breathing, give artificial respiration. If symptoms persist, call a physician.[17]

-

Ingestion: Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterward.[6] Call a physician or poison control center immediately.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.[4]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading and entering drains.[4]

-

Absorb: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[8]

-

Collect: Collect the absorbed material and place it in a suitable, labeled container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly.

The following DOT script outlines the general emergency response workflow.

Caption: General Emergency Response Workflow for Chemical Incidents.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.[6] Do not mix with other waste. Dispose of the container to a hazardous or special waste collection point.[6]

References

-

ABX GmbH. (2012, June 4). Material Safety Data Sheet. [Link]

-

PubChem. 4-Methylphenethyl bromide. National Institutes of Health. [Link]

-

Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

-

Avocado Research Chemicals Ltd. (2025, September 15). SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene. [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

-

University of Hawaii. UNIT 7: Personal Protective Equipment. [Link]

-

Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

-

PubChem. 1-(2-Bromoethyl)-4-ethylbenzene. National Institutes of Health. [Link]

-

Safety-Kleen. Personal Protective Equipment (PPE). [Link]

-

PubChem. 1-(1-Bromoethyl)-4-methylbenzene. National Institutes of Health. [Link]

Sources

- 1. 4-Methylphenethyl bromide | C9H11Br | CID 570680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-(2-BROMO-ETHYL)-4-METHYL-BENZENE CAS#: [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(2-Bromoethyl)-4-ethylbenzene | C10H13Br | CID 19813187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. epa.gov [epa.gov]

- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 12. osha.oregon.gov [osha.oregon.gov]

- 13. store.safety-kleen.com [store.safety-kleen.com]

- 14. aksci.com [aksci.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. fishersci.com [fishersci.com]

- 17. sceti.co.jp [sceti.co.jp]

Whitepaper: 1-(2-Bromoethyl)-4-methylbenzene as a Strategic Synthetic Intermediate in Modern Medicinal Chemistry

Abstract

In the landscape of drug discovery and development, the strategic use of versatile chemical building blocks is paramount for the efficient synthesis of novel bioactive compounds. 1-(2-Bromoethyl)-4-methylbenzene, also known as 4-methylphenethyl bromide, has emerged as a critical intermediate, providing a reliable scaffold for introducing the 4-methylphenethyl moiety into potential drug candidates. This technical guide explores the multifaceted applications of this compound in medicinal chemistry. We will dissect its core reactivity, focusing on its role as a potent alkylating agent in the synthesis of diverse molecular architectures. Furthermore, this paper provides detailed experimental protocols, mechanistic insights, and a case study illustrating its practical application in the synthesis of pharmacologically relevant structures, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic tool.

Introduction: this compound as a Strategic Building Block

The journey from a lead compound to a marketable drug is often a complex process of molecular optimization. The ability to systematically modify a chemical structure to enhance potency, selectivity, and pharmacokinetic properties is essential. This compound (CAS 6529-51-7) is a bifunctional organic compound that serves as an invaluable building block in this process.[1][2] Its structure consists of a toluene core functionalized with a 2-bromoethyl group, a feature that dictates its primary chemical utility.

Physicochemical Properties

The physical and chemical characteristics of a synthetic reagent are fundamental to its application. This compound is a liquid at room temperature with properties that make it suitable for a variety of reaction conditions.[1][3]

| Property | Value | Source |

| CAS Number | 6529-51-7 | |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Synonyms | 4-Methylphenethyl bromide, 4-(2-Bromoethyl)toluene | |

| Purity | Typically ≥97% |

Core Reactivity: The Bromoethyl Group

The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in medicinal chemistry, primarily through nucleophilic substitution reactions (typically SN2).[3] The stability of the benzene ring, coupled with the reactivity of the bromoethyl side chain, allows for selective functionalization, making it a key intermediate for building more complex molecules.[5]

The 4-Methylphenethyl Moiety in Drug Design

The substructure that this compound installs—the 4-methylphenethyl group—is of significant interest in medicinal chemistry. This moiety can be considered a "privileged fragment," a recurring structural motif found in a range of bioactive compounds.[6]

-

Modulation of Lipophilicity : The aromatic ring and alkyl chain contribute to the lipophilicity of a molecule, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The addition of the 4-methylphenethyl group can be a strategic tool to fine-tune the overall lipophilicity of a drug candidate to optimize its pharmacokinetic properties.

-

Van der Waals Interactions : The tolyl group can engage in favorable van der Waals and π-π stacking interactions within protein binding pockets, enhancing the affinity of a ligand for its biological target.

-

Scaffold Hopping and Analogue Generation : As a versatile building block, it allows chemists to rapidly generate a library of analogues by reacting it with various nucleophiles (amines, phenols, thiols, etc.), which is a cornerstone of structure-activity relationship (SAR) studies.[7]

Key Synthetic Applications in Medicinal Chemistry

The primary application of this compound is as an alkylating agent. It provides a straightforward method for covalently linking the 4-methylphenethyl group to a wide array of nucleophilic functional groups commonly found in bioactive molecules.

Nucleophilic Alkylation: A Versatile Workflow

The general workflow involves the reaction of this compound with a nucleophile (Nu-H), typically in the presence of a non-nucleophilic base. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic carbon of the bromoethyl group.

Caption: General workflow for nucleophilic alkylation.

N-Alkylation for Synthesizing Bioactive Amines

One of the most common applications is the N-alkylation of primary and secondary amines. This reaction is fundamental to the synthesis of numerous classes of drugs, including antihistamines, antipsychotics, and receptor modulators. The resulting tertiary amines often exhibit desirable pharmacological properties and improved bioavailability.

O-Alkylation for Ether Linkages

The reaction with alcohols or phenols (O-alkylation) yields ethers. Aryl ethers, in particular, are prevalent in many drug molecules. This synthetic route provides access to compounds where the 4-methylphenethyl group is linked to another molecular scaffold via a stable ether bond, often influencing the compound's conformation and binding capabilities.

Experimental Protocols & Methodologies

To ensure scientific integrity, a protocol must be robust and reproducible. The following is a representative, self-validating protocol for the N-alkylation of a secondary amine.

Detailed Protocol: Synthesis of a Tertiary Amine via N-Alkylation

Objective: To synthesize N-benzyl-N-(4-methylphenethyl)amine from benzylamine (as a representative primary amine).

Reaction: C₆H₅CH₂NH₂ + CH₃C₆H₄CH₂CH₂Br → C₆H₅CH₂(NH)CH₂CH₂C₆H₄CH₃ → (secondary amine intermediate) This protocol will focus on the mono-alkylation product, though poly-alkylation is a known potential side reaction in Friedel-Crafts chemistry.[8]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, non-nucleophilic base ideal for deprotonating the amine without competing in the substitution reaction.

-

-

Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.1 eq). Stir the suspension for 10 minutes at room temperature.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the organic reagents while not interfering with the SN2 mechanism. Using a slight excess of the amine can help drive the reaction to completion.

-

-

Initiation of Reaction: Add this compound (1.0 eq) dropwise to the stirring suspension.

-

Causality: Dropwise addition helps to control any potential exotherm from the reaction.

-

-

Reaction Progression: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Causality: Heating provides the necessary activation energy for the reaction. TLC is a crucial step for validation, confirming the consumption of the limiting reagent and formation of a new, less polar product.

-

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Causality: This removes the inorganic base and excess salts.

-

-

Extraction and Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove bulk water). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Causality: This liquid-liquid extraction is a standard, self-validating method to purify the crude product from water-soluble byproducts.

-

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.

-

Causality: Chromatography provides the final, high-purity compound, separating it from unreacted starting materials and any side products.

-

Case Study in Drug Discovery: Synthesis of Tolpropamine Analogs

Tolpropamine is an antihistamine and antipruritic agent.[9] Its structure is N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine.[10] While not a direct product of a simple alkylation with this compound, the synthesis of a structurally related analog can be readily envisioned using this building block, demonstrating its utility in generating novel chemical entities for screening.

The following pathway illustrates a hypothetical synthesis of a Tolpropamine analog where the propyl chain is replaced by an ethyl chain, a common strategy in medicinal chemistry to explore SAR.

Caption: Hypothetical synthesis of a Tolpropamine analog.

This example highlights how this compound can be used to rapidly access novel chemical structures based on known pharmacophores, accelerating the drug discovery process.[11]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design and synthesis in medicinal chemistry. Its predictable reactivity, coupled with the desirable properties of the 4-methylphenethyl moiety, makes it an indispensable building block for the creation of new therapeutic agents. The straightforward alkylation chemistry it enables allows for the efficient and systematic modification of lead compounds, directly impacting the pace and success of drug discovery programs. As synthetic methodologies continue to advance, particularly in areas like late-stage functionalization and automated synthesis, the utility of well-defined, reliable building blocks like this compound will only continue to grow, solidifying its role in the development of future medicines.[12]

References

- 1-Bromo-4-(1-bromoethyl)benzene - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlkJhc2IMD58FZWrU1PlLaG8hAhwi2g6Os169PtHnqvn3p4MYwd4F7uh7UOAEdfs8-Jscpf6cD4iH8TY_XtoA7epL2q8twlBBJZAUa62h9ugXE-48_95tvRMn3elVBov0UGcHkUw==]

- Bachelor of Pharmacy Subject : Pharmaceutical Organic Chemistry II S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwWhdHTqU6kMRTBEEbAzThKkZG0zZNJGljXz2GoTlT_OOHzb7IrCENnZ4fexZriH1QpvhtBRaNcZ_-dcamUPmNZYVRyGxGLYVIr4OTTTf8NApiGnIbqD2QIjqi-XTlTOpGLSaRY9pa2DeefeVMlGb_7lCxmX0HoM6pymlqs23YUQ7iBQ==]

- A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. (2020-08-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK7MRXRABC34gBH8s_0sLEFGiS6BSHlOYEMVpyrNfy0I5EOsr0iPpyX7SGsA-OYuaYh12gOJCWhLo827CFN8tIGa6CSHpZEW414LMwSbBNq1lbMFAPSQpISTDswKFbKm8duvHBV7O_ZprFDMKEVAfOUIuwEBkq1kdyVybwHxd6_9WlFEr6xj2cBQf7Symds8gYiRuu2MVRslDKmf89gfusJbyEs_gS8IvBQ-j6_-xafFjuRvLG3n2DOGg=]

- The Role of 1-Bromo-4-ethylbenzene in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYkfKfdlB7rY_C4Bq9V_J8J6cnd_0ezmOS1yXeQbQ5i_oh3CQ3j-_seVX03ermTh6pg08EgXHyAQcnbj-oVJOR1jKpfLLLFGB6WrD6j6GPW5EqoSjBmO7rolWPDMGHQq6YQds9iT6Y3Lb93Dne0rMLxDD-bp7KRlGVZiSOL82_nIVjrJjAXFy_gMpwQMB78SA6bs6t7_1SU1iMrXRm8IhsO6qZBXLf0XBfyA==]

- This compound - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYdpC6du8mYRpdxTyHTEhC42oUchfdb0Y-zoPt3RsuQHogxLL5CzW_j1OAnH6RTPGsJMdpX5qNx52sv17bWJMw3YcEj1rFtPpfM36yfBx1pPKMYQc3m3aTwl3Vw4Gqp6_6K8qBRyf4Bs8O3HPPYXsE-E_51dyjpAiKuA5TUlhrfKpNIWmSy_wS]

- CAS 24344-85-2: Benzene, 1-(1-bromoethyl)-4-methyl- - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsAeyKbInDrgn0LFfs56WSMl0xysEowN--oEj_7o-DACdcxwsno4XowHu75RNG4C0cmHa4McqvjNFgmyN9b6MXEAOIcFEzyPWol6AkgmT926HIFvdMAce1swy3sY-wI8XKb4=]

- Friedel-Crafts Alkylation Reaction - Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqFZcTF62tbdKe3tg-uzBsqSbQdZnN0kEO5cOVY4HbXo9gAOx5R_f6Tp1GETHi79YIRGXjuo5TvPy7c-5Tr2PnOx04w9QHdsuaynbD-eSfILiZIeBBdLUd3KcptrJs5GeicrVsol8bHn1npm8Cs1hZHinvS5vp7f72pv8kswzOJBjI4cYsoNqY92pDEr2jlMVMB70QBGwnMpk2LGn89YsX1yCJgGIjQJFbMDWLRpf3xQVlK8rgMclQXXa-BQK7ChttnIshYnn]

- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH. (2024-04-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKYRAQX1wmhsjWMUjC-PgRGw3N-4ikOXKMJ8134NoABRWF6hxkbpDG308l4ZPJma6E5K-oOa5F41_WiyMfZfPL9UI_1tsV5S6ocaitzpDfuIkHGcDlv1Wx4HWgUM6o6cs9NgsRDCYpfFn0fxMU]

- Chemists Find New Way Of Creating Building Blocks Of Many Drugs. (2019-10-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcmUfh0XxC9XiQdHuwPbhkEENmk8ITKTeX1uFV_Jj7ZYs4y4KwfXcNeeZsOrUZi_DdkwNtibaHZVZ3IVYJXoFJ21yl6KezN2_AEkqN5-uOeruzuuliXZZeC6EWF2BHuWO6KmS8Cy0IWzqSaSUV2bu_Lr0ZM2mw5iq84u9jlQpz1Tt6LofTJeIHlsYxT5TSBhL9iZbcfUTr95ECQy2m]

- This compound - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_V0VZOEn_Oil7YZZQXroWTmtVfR1NCsAiJqDX4HhX_VI65b_4o9uwNNTSc1WgBo0VFiIhFoLF3tHTK6XrXQhKP1j3xpLdv-yuse4let9tyWo7NCv-DR-dBYU95hyR43gXdmycvE1nXOVPSQ==]

- Tolpropamine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0dbvFfCgLdZw7JOMSRFTjC1h-9rcGnFgjZ8Wvenc5pbzm1Jzh2b6fqzulCeO03nY6fh5fl-isPmV45PsAnmLIQbIXGu_ke82RMn256v1yXNfZf_Cgt7pfdkfeCYdqQmyDrTxYyw==]

- the alkylation of benzene - electrophilic substitution - Chemguide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5ZNIz6SIDLeH3RY0aYYsPN-Y4jD1GSWoCiYz2hnl8fdJX9gHLmRwotDc-cVlUe6bZTbq716kYwnLyos2onJwYDcEm2z8IbVsOJPpSlUxAaiMQeLnHhfkwv0b24SLSmzjcNSf7wr048lbtAmTMLRwk6Cn4Ww==]

- Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFZtGzdfdRU-EbMBfNrP9hgd0ZGmo5nDxcJItkDDNKvDppkyQNVfGJeccVsOT2i_pTIT4pRzM5KZ-HYgaQIDcrwjxiFe0bOwGpMbhRxLZhcMWy5E-pDCYzx8epxKyXtAfoQmQXi7lvguNg]

- Tolpropamine | C18H23N | CID 72141 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0cYyDmTmYyeGZTG2bzKPGnejuIG4ikmf3IxxrCDFoKOf36GQfPQ5X6sj9YJLSVBO1-vcRzOuEGBskpBXfaMIv3NFfgNCjmB5a9hNm42-pSdh75Dl8-UO-rcrPJOkHcRwexX5IfuNLS5LwC_KFOnoFSg==]

- 1-(1-Bromoethyl)-4-methylbenzene | C9H11Br | CID 11030815 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ZZyEv6OWVHVwZAy7bZuy9A0dLZx7JcVNMOqy9_Rwki3zxVigOVCed6jhxqrMUfYO2K6O82qDFIegz3LJxUmT22Jlzz7PnC-gIKGh34FcVMUocB0g3kChLz_NqSns7gtyNcVhhdP57gfvp5c2970IfRNhDrCUGmB6Y864iQcKccmdLJdd]

- 4-Methylphenethyl bromide 97 6529-51-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2pnH_m0JADrACcUGSw9F6w9jKri5ZN6rrEW6s-fwWeAQgq_sLKSVSKopJVVQnTh9R8_aJXr4CRoVCT-XZwirueSHT97YHrRmiEFB7Q96PeIfu3iPSuqWD0owxFGbrshYoetFfNbUY-6x_QMbtaC_lNGURAw==]

- Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI. (2024-02-02). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7cCW2Cwh9tJac7XVnqFLUmsZeQlOPRODrMwEWwqdXPqsjouLGszep620JlnFP3HhcpiGSUnUupQ2PCsgZNgcCVBVDYGxamgUuExZqV5kye-z-1T0514jkojEbkHbPfNhehQ==]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6529-51-7|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 24344-85-2: Benzene, 1-(1-bromoethyl)-4-methyl- [cymitquimica.com]

- 4. 1-(1-Bromoethyl)-4-methylbenzene | C9H11Br | CID 11030815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 6. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]

- 7. rasayanika.com [rasayanika.com]

- 8. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 9. Tolpropamine - Wikipedia [en.wikipedia.org]

- 10. Tolpropamine | C18H23N | CID 72141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 12. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-4-methylbenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromoethyl)-4-methylbenzene, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages fundamental principles of organic chemistry to predict and explain its solubility behavior in a wide range of common organic solvents. We delve into the molecular-level interactions that govern the dissolution process, offering a framework for solvent selection in synthesis, purification, and formulation. Furthermore, this guide presents a detailed, best-practice protocol for the experimental determination of solubility using the isothermal shake-flask method, empowering researchers to generate precise quantitative data.

Introduction: The Physicochemical Landscape of this compound

This compound, also known as p-tolylethyl bromide, is an aromatic haloalkane with the chemical formula C₉H₁₁Br. Its molecular structure is foundational to understanding its solubility profile.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Central benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Double bonds in the ring C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];

// Single bonds in the ring C2 -- C3 [label=""]; C4 -- C5 [label=""]; C6 -- C1 [label=""];

// Methyl group at para position C_Me [pos="0,-2!", label="CH₃"]; C4 -- C_Me;

// Bromoethyl group at position 1 C_Et1 [pos="2,0.5!", label="CH₂"]; C6 -- C_Et1; C_Et2 [pos="3,0.5!", label="CH₂Br"]; C_Et1 -- C_Et2; } Caption: Molecular Structure of this compound.

Key structural features influencing solubility include:

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Alkyl Chain (-CH₂CH₂-): This is a nonpolar component that contributes to the overall lipophilicity of the molecule.

-

Bromo Group (-Br): The bromine atom introduces a degree of polarity due to the electronegativity difference between carbon and bromine, creating a C-Br dipole. However, this polarity is localized and does not render the entire molecule polar.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that enhances the lipophilicity of the aromatic ring.

The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Liquid | [2] |

| Density | 1.306 g/mL at 25 °C | [3] |

| Boiling Point | 100-101 °C at 9 mm Hg | [3] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Haloalkanes, such as the topic compound, generally dissolve well in organic solvents because the energy required to break the intermolecular forces within the solute and the solvent is compensated by the energy released when new solute-solvent interactions are formed.[2][5][6]

The primary intermolecular forces at play for this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the large, nonpolar aromatic ring and alkyl chain.

-

Dipole-Dipole Interactions: A minor contribution from the polar C-Br bond.

The compound lacks the ability to act as a hydrogen bond donor and is a very weak hydrogen bond acceptor.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a qualitative assessment.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Solubility Behavior |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The nonpolar nature of these solvents closely matches the large nonpolar portion of this compound, leading to strong van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Very High | In addition to van der Waals forces, π-π stacking interactions between the aromatic rings of the solute and solvent enhance solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Very High | These solvents are relatively nonpolar to moderately polar and can effectively solvate the entire molecule. The polarity of the C-Cl bonds can interact favorably with the C-Br dipole. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers have a moderate polarity and can engage in dipole-dipole interactions with the C-Br bond, while their alkyl groups interact well with the nonpolar parts of the solute. |

| Esters | Ethyl acetate | High | Similar to ethers, the polarity of the ester group allows for dipole-dipole interactions, and the overall molecule has significant nonpolar character. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Ketones are more polar than esters and ethers. While they can solvate the polar C-Br bond, the strong dipole-dipole interactions between ketone molecules themselves may slightly hinder the dissolution of the largely nonpolar solute. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents are highly polar. The significant energy required to overcome the strong dipole-dipole interactions between the solvent molecules is not fully compensated by the interactions with the largely nonpolar solute. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Insoluble | These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these networks is substantial, and this compound cannot form hydrogen bonds to a significant extent, making it energetically unfavorable to dissolve. It is expected to be practically insoluble in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is highly recommended.[7] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Preparation of Materials"]; B [label="Addition of Excess Solute to Solvent"]; C [label="Equilibration in Shaker Bath"]; D [label="Phase Separation (Centrifugation/Filtration)"]; E [label="Sample Dilution"]; F [label="Quantitative Analysis (e.g., HPLC, GC, UV-Vis)"]; G [label="Data Calculation and Reporting"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath

-